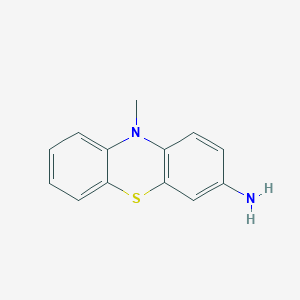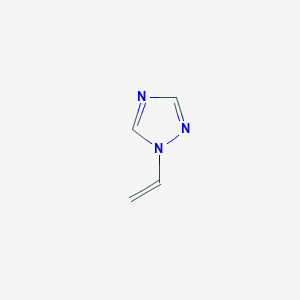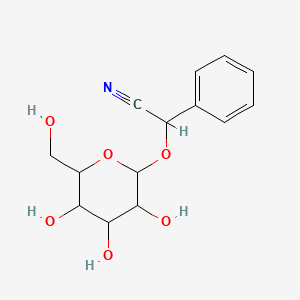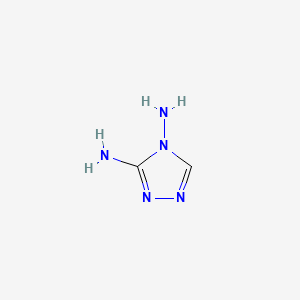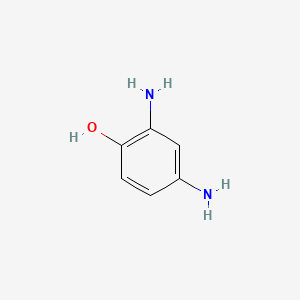
2,4-Diaminophenol
Overview
Description
2,4-Diaminophenol is an organic compound with the chemical formula C6H8N2O. It is a colorless crystalline solid that is soluble in water, alcohols, and ketones. This compound is known for its hydrophilic and basic properties, allowing it to react with acids to form salts. It contains a benzene ring with two amino groups (-NH2) and a hydroxyl group (-OH), making it a versatile compound in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 2,4-Diaminophenol is the mitochondrion, the organelle responsible for cellular respiration . The compound acts as an uncoupler of the mitochondrial oxidative phosphorylation .
Mode of Action
this compound interferes with the mitochondrial oxidative phosphorylation in the Krebs cycle . It acts as a proton translocator, diffusing through the inner mitochondrial membrane .
Biochemical Pathways
The compound affects the metabolic pathways of oxidative phosphorylation . By uncoupling oxidative phosphorylation, it disrupts the normal energy production processes within the cell, leading to changes in cellular metabolism .
Pharmacokinetics
It’s known that the compound exhibits significant non-linear pharmacokinetics, attributed to non-linear plasma protein binding and non-linear partitioning into liver and kidney .
Result of Action
The action of this compound results in a disruption of normal cellular energy production. This can lead to various cellular effects, including changes in cell metabolism . It’s important to note that the compound has high acute toxicity, warranting hazard classification .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has good chelating ability and can form stable complexes with metal ions . It also exhibits significant fluorescence emission in acidic environments .
Biochemical Analysis
Biochemical Properties
2,4-Diaminophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key interactions involves its role as a substrate for nitroreductase enzymes, which catalyze the reduction of nitro groups to amino groups . This reduction process is crucial for the metabolism of nitroaromatic compounds. Additionally, this compound can interact with other biomolecules such as glutathione, which helps in detoxifying reactive intermediates formed during its metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to alterations in cell signaling pathways and gene expression . This oxidative stress can also affect cellular metabolism by disrupting mitochondrial function and ATP production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. For example, this compound can bind to and inhibit the activity of certain enzymes, such as those involved in oxidative phosphorylation . This inhibition can lead to a decrease in ATP production and an increase in ROS generation. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed that it can cause persistent oxidative stress and cellular damage . These long-term effects can impact cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and minimal cellular damage . At higher doses, it can cause significant toxicity, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where doses above a certain level result in severe adverse effects, including lethality .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the reduction of nitro groups. The compound is metabolized by nitroreductase enzymes to form 2-amino-4-nitrophenol and 4-amino-2-nitrophenol, which are further reduced to this compound . These metabolic pathways involve various cofactors, such as NADPH, which are essential for the reduction reactions . The metabolism of this compound can also affect metabolic flux and alter the levels of other metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In the bloodstream, this compound can bind to serum proteins, which facilitate its transport to various organs . Within cells, it can be transported across membranes by specific transporters, such as those involved in the uptake of phenolic compounds . The distribution of this compound can also be influenced by its interactions with cellular components, leading to its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Studies have shown that this compound can localize to the mitochondria, where it exerts its effects on oxidative phosphorylation and ATP production . Additionally, it can be found in the cytoplasm and nucleus, where it can interact with various biomolecules and affect cellular processes . The localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diaminophenol can be synthesized through the reduction of 2,4-dinitrophenol. This reduction is typically carried out using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions . Another method involves the use of sodium borohydride (NaBH4) as a reducing agent in the presence of gold or silver nanoparticles .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of 2,4-dinitrophenol using a membrane catalyst made of an alloy consisting of 90 to 98% nickel and 2 to 10% molybdenum. This process is efficient and results in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diaminophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced from its precursor, 2,4-dinitrophenol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reactions often occur in the presence of acids or bases to facilitate the substitution process.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: this compound from 2,4-dinitrophenol.
Substitution: Various substituted phenols and related compounds.
Scientific Research Applications
2,4-Diaminophenol has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and in the synthesis of various organic compounds.
Biology: It is employed in the preparation of antibody erythrocytes for indicating arbovirus antigens.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the dye manufacturing industry and as a color accelerator in photographic developers.
Comparison with Similar Compounds
- 2,3-Diaminophenol
- 2,5-Diaminophenol
- 4-Hydroxy-1,3-phenylenediammonium dichloride
- 2-Amino-4-nitrophenol
- p-Phenylenediamine
Comparison: 2,4-Diaminophenol is unique due to the specific positioning of its amino and hydroxyl groups on the benzene ring. This configuration imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. For instance, 2,3-diaminophenol and 2,5-diaminophenol have different reactivity patterns due to the different positions of the amino groups .
Properties
IUPAC Name |
2,4-diaminophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWMTQIUUWJNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
137-09-7 (di-hydrochloride) | |
| Record name | 2,4-Diaminophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7043748 | |
| Record name | 2,4-Diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-86-3 | |
| Record name | 2,4-Diaminophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diaminophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diaminophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIAMINOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H691WBT7OS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)
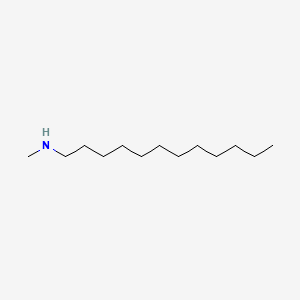

![(7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1205232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)
![2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)
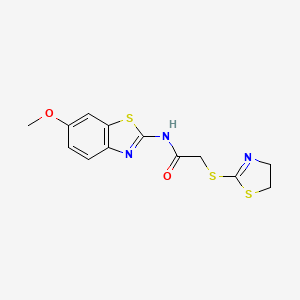
![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)

![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)
